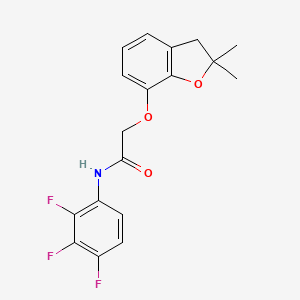
1-methyl-2-((3-methylbenzyl)thio)-5-phenyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-2-((3-methylbenzyl)thio)-5-phenyl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a methyl group, a 3-methylbenzylthio group, and a phenyl group attached to the imidazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-((3-methylbenzyl)thio)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal, ammonia, and formaldehyde under acidic conditions to form the imidazole core.
Introduction of the methyl group: Methylation of the imidazole ring can be done using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the 3-methylbenzylthio group: This step involves the nucleophilic substitution reaction of 3-methylbenzyl chloride with the thiol group on the imidazole ring.
Addition of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
1-methyl-2-((3-methylbenzyl)thio)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the 3-methylbenzylthio group is attached.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like sodium azide for substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
1-methyl-2-((3-methylbenzyl)thio)-5-phenyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-methyl-2-((3-methylbenzyl)thio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1-methyl-2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole
- 1-methyl-2-((3-methoxybenzyl)thio)-5-phenyl-1H-imidazole
- 1-methyl-2-((3-nitrobenzyl)thio)-5-phenyl-1H-imidazole
Uniqueness
1-methyl-2-((3-methylbenzyl)thio)-5-phenyl-1H-imidazole is unique due to the presence of the 3-methylbenzylthio group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C18H18N2S |
|---|---|
分子量 |
294.4 g/mol |
IUPAC 名称 |
1-methyl-2-[(3-methylphenyl)methylsulfanyl]-5-phenylimidazole |
InChI |
InChI=1S/C18H18N2S/c1-14-7-6-8-15(11-14)13-21-18-19-12-17(20(18)2)16-9-4-3-5-10-16/h3-12H,13H2,1-2H3 |
InChI 键 |
WHVYYALFWQBLHP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(N2C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-{4-[(4-fluorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B11280211.png)
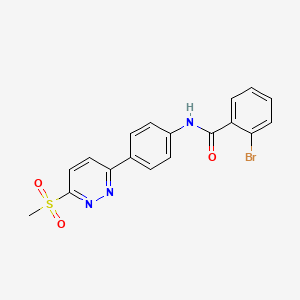
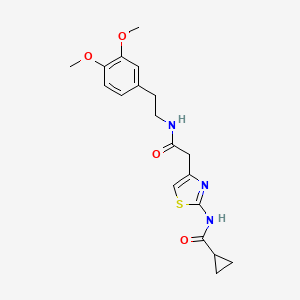
![6-(4-benzylpiperidin-1-yl)-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11280237.png)
![6-(sec-butylthio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11280241.png)
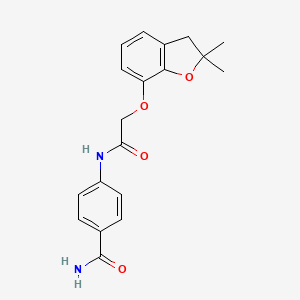
![methyl {1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetate](/img/structure/B11280254.png)
![N-[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(phenoxymethyl)benzamide](/img/structure/B11280259.png)

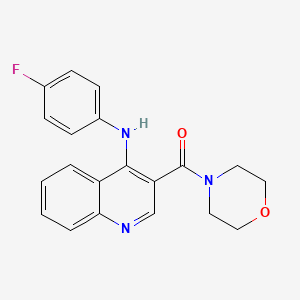
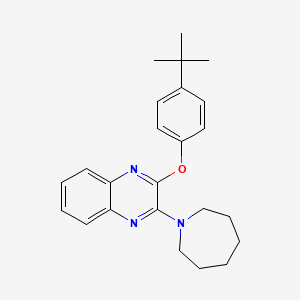
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B11280293.png)
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B11280294.png)
